molecular formula C17H12F3N3OS B2586656 N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391863-37-9

N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2586656
CAS RN: 391863-37-9
M. Wt: 363.36
InChI Key: NHJORDATAPKHNZ-UHFFFAOYSA-N
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Description

“N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide group, a thiadiazole ring, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or its derivatives . The reaction of tert-butyl amines with benzoic acid or its derivatives was developed using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various functional groups and rings. For example, in the molecular structure of the title compound, C13H9Cl2NO, the amide N—C=O plane makes dihedral angles of 31.53 (8) and 36.23 (8)°, respectively, with the 4-chloro- and 2-chlorophenyl .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various functional groups and rings. For example, the reaction of an aromatic aldehyde with tert-butyl amine to prepare N-tert-butyl benzamide at 100 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides are synthesized by the con-densation of carboxylic acids with tert-butyl amines .

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole moiety, a component of the compound , has been extensively studied for its potential as an anticancer agent. These derivatives can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . The compound’s ability to interfere with cellular proliferation makes it a candidate for further research in cancer therapeutics.

Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole ring have shown a wide range of therapeutic activities, including antimicrobial effects . This suggests that our compound could be explored for its efficacy against various bacterial strains, contributing to the development of new antibiotics.

Antifungal Applications

Similarly, the antifungal properties of 1,3,4-thiadiazole derivatives have been documented . The compound’s structure could be optimized to enhance its activity against fungal pathogens, offering a pathway for new antifungal drug development.

Anti-inflammatory Potential

The anti-inflammatory activity of 1,3,4-thiadiazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could serve as the basis for new anti-inflammatory medications .

Antiviral Efficacy

Indole derivatives, which share structural similarities with our compound, have demonstrated antiviral activities . This opens up possibilities for the compound to be used in the synthesis of new antiviral drugs that could be effective against a variety of viral infections.

Antidiabetic Effects

The therapeutic potential of indole and thiadiazole derivatives extends to antidiabetic applications. By influencing metabolic pathways, these compounds could be utilized in the management of diabetes .

Antimalarial Activity

Indole derivatives have also been explored for their antimalarial properties . Given the structural relationship, the compound may hold promise for the development of novel antimalarial agents.

Anticholinesterase Activity

Lastly, the inhibition of cholinesterase, an enzyme related to several neurological disorders, is a notable application. Indole derivatives have shown potential in this field, which could be relevant for the compound under analysis .

Safety And Hazards

The safety and hazards of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and are harmful if swallowed, in contact with skin or if inhaled .

Future Directions

The future directions of similar compounds often involve various functional groups and rings. For example, the introduction of fluorine into organic molecules has changed the landscape of drug design and discovery, bringing about an avalanche of exploration in the last two decades .

properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJORDATAPKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

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